Cas no 1805542-55-5 (4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine)

4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine
-
- インチ: 1S/C8H4BrF5IN/c9-1-3-4(15)2-16-6(7(10)11)5(3)8(12,13)14/h2,7H,1H2
- InChIKey: NAQUNFOZKBINRW-UHFFFAOYSA-N
- SMILES: IC1=CN=C(C(F)F)C(C(F)(F)F)=C1CBr
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 237
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.6
4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029022335-1g |
4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine |
1805542-55-5 | 95% | 1g |
$2,895.00 | 2022-04-01 | |
Alichem | A029022335-500mg |
4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine |
1805542-55-5 | 95% | 500mg |
$1,634.45 | 2022-04-01 | |
Alichem | A029022335-250mg |
4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine |
1805542-55-5 | 95% | 250mg |
$960.40 | 2022-04-01 |
4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridineに関する追加情報
Chemical Profile of 4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine (CAS No. 1805542-55-5)
4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine, identified by its CAS number 1805542-55-5, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and utility in drug design. The structural features of this molecule, particularly its halogenated and fluorinated substituents, make it a valuable intermediate in the synthesis of biologically active molecules.
The presence of multiple reactive sites, including a bromomethyl group at the 4-position, an iodo substituent at the 5-position, and a difluoromethyl group at the 2-position, along with a trifluoromethyl group at the 3-position, endows this compound with unique chemical properties that are highly conducive to further functionalization. These substituents not only enhance the reactivity of the pyridine core but also contribute to the overall electronic and steric environment of the molecule, which can be finely tuned to modulate its biological interactions.
In recent years, there has been a growing interest in developing novel therapeutic agents that incorporate halogenated and fluorinated pyridine derivatives due to their favorable pharmacokinetic properties and improved metabolic stability. The structural motif of 4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine aligns well with these trends, making it a promising scaffold for the discovery of new drugs targeting various diseases.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors for enzymes and receptors involved in critical biological pathways. For instance, pyridine-based compounds have been extensively studied as inhibitors of kinases, which are key players in cell signaling pathways associated with cancer, inflammation, and other diseases. The halogenated and fluorinated substituents in 4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine can be strategically positioned to interact with specific residues in the active site of target enzymes, thereby enhancing binding affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have further facilitated the rational design of such compounds. By leveraging these tools, researchers can predict the binding modes of 4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine to its target proteins and optimize its structure for improved efficacy. This approach has already led to several high-profile successes in drug discovery programs, where computationally designed molecules have demonstrated remarkable potency and selectivity in preclinical studies.
The synthetic utility of this compound is another area where it stands out. The presence of multiple functional groups allows for diverse chemical transformations, enabling chemists to construct complex molecular architectures with relative ease. For example, the bromomethyl group can be readily used for nucleophilic addition reactions, while the iodo substituent is amenable to cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. Additionally, the difluoromethyl and trifluoromethyl groups can be further modified through metal-catalyzed reactions or other synthetic strategies.
In the context of medicinal chemistry, the incorporation of fluorine atoms into drug candidates has been shown to improve their pharmacological properties significantly. Fluorinated pyridines often exhibit enhanced lipophilicity, metabolic stability, and binding affinity due to the electronic effects of fluorine. These properties are particularly valuable in oral drugs where poor absorption or rapid metabolism can limit therapeutic efficacy. The structural features of 4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine make it an excellent candidate for generating such optimized drug candidates.
Moreover, recent studies have highlighted the role of halogenated pyridines in modulating immune responses and inflammation. For instance, certain halogenated pyridines have been shown to inhibit inflammatory pathways by interacting with specific signaling molecules. This has opened up new avenues for developing anti-inflammatory drugs based on halogenated pyridine scaffolds. The compound under discussion could potentially serve as a key intermediate in synthesizing novel anti-inflammatory agents with improved efficacy and reduced side effects.
The development of next-generation sequencing technologies has also contributed to a deeper understanding of genetic variations that influence drug response. By correlating these genetic data with pharmacokinetic profiles derived from compounds like 4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine, researchers can identify patient subpopulations that may benefit most from certain therapies. This personalized medicine approach holds great promise for improving treatment outcomes across various therapeutic areas.
In conclusion,4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine (CAS No. 1805542-55-5) represents a versatile and promising scaffold for pharmaceutical innovation. Its unique structural features, combined with its synthetic accessibility and potential biological activity, make it an attractive candidate for further exploration in drug discovery programs targeting a wide range of diseases. As research continues to uncover new therapeutic applications for halogenated pyridines,this compound is likely to play an increasingly important role in developing next-generation therapeutics.
1805542-55-5 (4-(Bromomethyl)-2-(difluoromethyl)-5-iodo-3-(trifluoromethyl)pyridine) Related Products
- 1713024-80-6(2-chloro-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)
- 474259-10-4(2-((4-Cyanophenyl)amino)-2-oxoethyl 2-(methylthio)nicotinate)
- 1005307-70-9(2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2-ethoxyphenyl)acetamide)
- 853891-73-3(3-6-(3-methyl-1-benzofuran-2-yl)-1,2,4triazolo3,4-b1,3,4thiadiazol-3-ylpyridine)
- 2229481-52-9(4-(but-3-yn-1-yl)-2-fluoro-1-nitrobenzene)
- 65004-55-9(1-(4,6-Dichloropyrimidin-2-yl)-3-phenylurea)
- 116140-53-5(rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid)
- 1361834-72-1(2',6'-Dichloro-3,5-difluoro-biphenyl-4-carboxylic acid)
- 2228062-93-7((1S)-1-(2,2-dimethylthiolan-3-yl)ethan-1-ol)
- 2034210-30-3(N-{4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-ylmethyl}thiophene-2-sulfonamide)




